molecular formula C13H7Cl2N3OS B11051939 N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B11051939
M. Wt: 324.2 g/mol
InChI Key: JFUOTYAYEFHDJV-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2,5-dichloroaniline with 2,1,3-benzothiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug discovery and development.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)succinamic acid
  • 2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxylic acid

Comparison: N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of both the dichlorophenyl group and the benzothiadiazole moiety. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For example, N-(2,5-dichlorophenyl)succinamic acid lacks the benzothiadiazole moiety, which may result in different biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications. Further studies and developments may uncover new uses and applications for this intriguing compound.

Properties

Molecular Formula

C13H7Cl2N3OS

Molecular Weight

324.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C13H7Cl2N3OS/c14-8-2-3-9(15)11(6-8)16-13(19)7-1-4-10-12(5-7)18-20-17-10/h1-6H,(H,16,19)

InChI Key

JFUOTYAYEFHDJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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